(E)-4-(Pyrimidin-2-yl)but-3-en-2-one
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Overview
Description
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a pyrimidine ring attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Pyrimidin-2-yl)but-3-en-2-one typically involves the condensation of pyrimidine-2-carbaldehyde with an appropriate enone precursor under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and solvents can be optimized to improve yield and purity, and the process may include steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-4-(Pyrimidin-2-yl)but-3-en-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Pyridin-2-yl)but-3-en-2-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-4-(Pyrimidin-4-yl)but-3-en-2-one: Similar structure but with the pyrimidine ring attached at a different position.
(E)-4-(Pyrimidin-5-yl)but-3-en-2-one: Another positional isomer with the pyrimidine ring attached at the 5-position.
Uniqueness
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(E)-4-pyrimidin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H8N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2-6H,1H3/b4-3+ |
InChI Key |
YWNARZNJRREYPY-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=NC=CC=N1 |
Canonical SMILES |
CC(=O)C=CC1=NC=CC=N1 |
Origin of Product |
United States |
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